Tetrakis(acetyloxy)plumbane
Overview
Description
It is a colorless, monoclinic crystalline solid that is soluble in chloroform and hot acetic acid but decomposes in cold water and ethyl alcohol . This compound is known for its strong oxidizing properties and is widely used in organic synthesis as a reagent for introducing lead into organolead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(acetyloxy)plumbane is typically synthesized by reacting lead(II) acetate with acetic anhydride in the presence of a catalytic amount of acetic acid. The reaction is carried out at a controlled temperature to prevent decomposition . The general reaction is as follows: [ \text{Pb(OAc)_2 + 2 Ac_2O} \rightarrow \text{Pb(OAc)_4 + 2 AcOH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization from hot acetic acid .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetyloxy)plumbane undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic substrates.
Substitution: It can participate in substitution reactions where the acetyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include alcohols, alkenes, and aromatic compounds.
Substitution Reactions: These reactions often involve nucleophiles such as halides or amines, and are conducted under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation of alcohols with this compound typically yields aldehydes or ketones .
Scientific Research Applications
Tetrakis(acetyloxy)plumbane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetrakis(acetyloxy)plumbane exerts its effects involves the transfer of acetyloxy groups to the substrate, leading to oxidation or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate. In oxidation reactions, the compound acts as an electron acceptor, facilitating the removal of hydrogen atoms from the substrate .
Comparison with Similar Compounds
Similar Compounds
Lead(II) acetate: Another lead-based compound used in organic synthesis, but with different reactivity and applications.
Lead(IV) oxide: A strong oxidizing agent, but less commonly used in organic synthesis compared to tetrakis(acetyloxy)plumbane.
Uniqueness
This compound is unique in its ability to act as a versatile oxidizing agent and its stability under a variety of reaction conditions. Its ability to introduce lead into organic compounds makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
triacetyloxyplumbyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHCHYAKAXDFKV-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb](OC(=O)C)(OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8Pb | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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